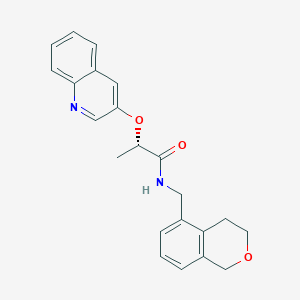![molecular formula C19H26FNO3 B7343983 1-[4-(2-fluorophenoxy)piperidin-1-yl]-2-[(1S,2R)-2-hydroxycyclohexyl]ethanone](/img/structure/B7343983.png)
1-[4-(2-fluorophenoxy)piperidin-1-yl]-2-[(1S,2R)-2-hydroxycyclohexyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-fluorophenoxy)piperidin-1-yl]-2-[(1S,2R)-2-hydroxycyclohexyl]ethanone, also known as FPE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPE is a synthetic compound that belongs to the family of cannabinoids and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-[4-(2-fluorophenoxy)piperidin-1-yl]-2-[(1S,2R)-2-hydroxycyclohexyl]ethanone is not fully understood, but it is believed to act on the endocannabinoid system. This compound has been found to activate the CB1 and CB2 receptors, which are part of the endocannabinoid system. The activation of these receptors leads to the release of neurotransmitters, which are responsible for the various effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to alleviate pain, reduce inflammation, and exhibit neuroprotective effects. This compound has also been found to exhibit anti-tumor effects, making it a potential therapeutic agent for various types of cancer.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 1-[4-(2-fluorophenoxy)piperidin-1-yl]-2-[(1S,2R)-2-hydroxycyclohexyl]ethanone is its potential therapeutic applications, making it a valuable compound for scientific research. However, one of the limitations of this compound is its complex synthesis method, which requires specialized equipment and expertise.
Future Directions
There are several future directions for the research of 1-[4-(2-fluorophenoxy)piperidin-1-yl]-2-[(1S,2R)-2-hydroxycyclohexyl]ethanone. One of the significant future directions is the further investigation of its potential therapeutic applications, particularly as an analgesic and anti-inflammatory agent. Another future direction is the investigation of its potential use as an anti-tumor agent. Additionally, the development of more efficient synthesis methods for this compound could lead to its commercialization and widespread use in scientific research.
Synthesis Methods
The synthesis of 1-[4-(2-fluorophenoxy)piperidin-1-yl]-2-[(1S,2R)-2-hydroxycyclohexyl]ethanone involves a multistep process that requires specialized equipment and expertise. The starting materials for the synthesis of this compound are cyclohexanone and 2-fluorobenzyl chloride. The reaction between these two compounds yields 2-fluorophenylcyclohexanone, which is then reacted with piperidine to form 1-[4-(2-fluorophenoxy)piperidin-1-yl]cyclohexanone. The final step involves the reaction of 1-[4-(2-fluorophenoxy)piperidin-1-yl]cyclohexanone with (1S,2R)-(-)-cis-2-hydroxycyclohexyl) methylamine to form this compound.
Scientific Research Applications
1-[4-(2-fluorophenoxy)piperidin-1-yl]-2-[(1S,2R)-2-hydroxycyclohexyl]ethanone has been found to exhibit various therapeutic applications in scientific research. One of the significant applications of this compound is its potential use as an analgesic. This compound has been found to alleviate pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. This compound has also been found to exhibit anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory disorders.
properties
IUPAC Name |
1-[4-(2-fluorophenoxy)piperidin-1-yl]-2-[(1S,2R)-2-hydroxycyclohexyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FNO3/c20-16-6-2-4-8-18(16)24-15-9-11-21(12-10-15)19(23)13-14-5-1-3-7-17(14)22/h2,4,6,8,14-15,17,22H,1,3,5,7,9-13H2/t14-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAOOLWEXRCELL-WMLDXEAASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)N2CCC(CC2)OC3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CC(=O)N2CCC(CC2)OC3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(1R,2R)-2-phenylcyclopentyl]acetamide](/img/structure/B7343907.png)
![N-[(2S,3R)-2-(4-chlorophenyl)oxolan-3-yl]-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B7343909.png)
![N-[(2S,3R)-2-(4-chlorophenyl)oxolan-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7343918.png)
![(2R,4R)-1-acetyl-4-hydroxy-N-[(2S,3R)-2-phenyloxolan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B7343926.png)
![[4-(benzimidazol-1-yl)phenyl]-[(2R,4R)-4-hydroxy-2-methylpiperidin-1-yl]methanone](/img/structure/B7343929.png)
![2-(6-ethoxypyridin-2-yl)-N-[3-(hydroxymethyl)cyclobutyl]acetamide](/img/structure/B7343932.png)
![[(2R,4R)-4-hydroxy-2-methylpiperidin-1-yl]-[1-(2-phenylethyl)triazol-4-yl]methanone](/img/structure/B7343955.png)
![N-cyclopropyl-3-[(2S)-2-methyl-1,1-dioxo-1,4-thiazinane-4-carbonyl]benzamide](/img/structure/B7343958.png)
![1-[(2R,4R)-4-hydroxy-2-methylpiperidin-1-yl]-3-(4-methoxyphenyl)-2-methylpropan-1-one](/img/structure/B7343959.png)
![N-[(3-aminocyclobutyl)methyl]-2-oxo-3-propan-2-yl-1H-benzimidazole-5-carboxamide](/img/structure/B7343971.png)
![(1R,2S)-N-[4-(4-methylpiperazin-1-yl)pyridin-2-yl]-2-(oxan-4-yl)cyclopropane-1-carboxamide](/img/structure/B7343979.png)
![[2-(methylamino)-5-(trifluoromethyl)phenyl]-[(2S)-2-methyl-1,1-dioxo-1,4-thiazinan-4-yl]methanone](/img/structure/B7343985.png)
![N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-3-(methylsulfanylmethyl)pyridine-2-carboxamide](/img/structure/B7343986.png)
